molecular formula C17H18N2O3 B581782 (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate CAS No. 1437796-63-8

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate

Cat. No.: B581782
CAS No.: 1437796-63-8
M. Wt: 298.342
InChI Key: KLKNYJSNKLULGO-WOJGMQOQSA-N
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Description

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by the presence of a hydrazinecarboxylate group attached to a benzyl moiety, with an ethylidene linkage to an O-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate typically involves the reaction of benzyl hydrazinecarboxylate with an appropriate aldehyde or ketone to form the ethylidene linkage. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in the formation of new functionalized compounds.

Scientific Research Applications

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate include other hydrazinecarboxylates with different substituents on the benzyl or ethylidene groups. Examples include:

  • Benzyl hydrazinecarboxylate
  • Ethylidene hydrazinecarboxylate derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

benzyl N-[(E)-2-(2-methylphenoxy)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-14-7-5-6-10-16(14)21-12-11-18-19-17(20)22-13-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKNYJSNKLULGO-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC=NNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC/C=N/NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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